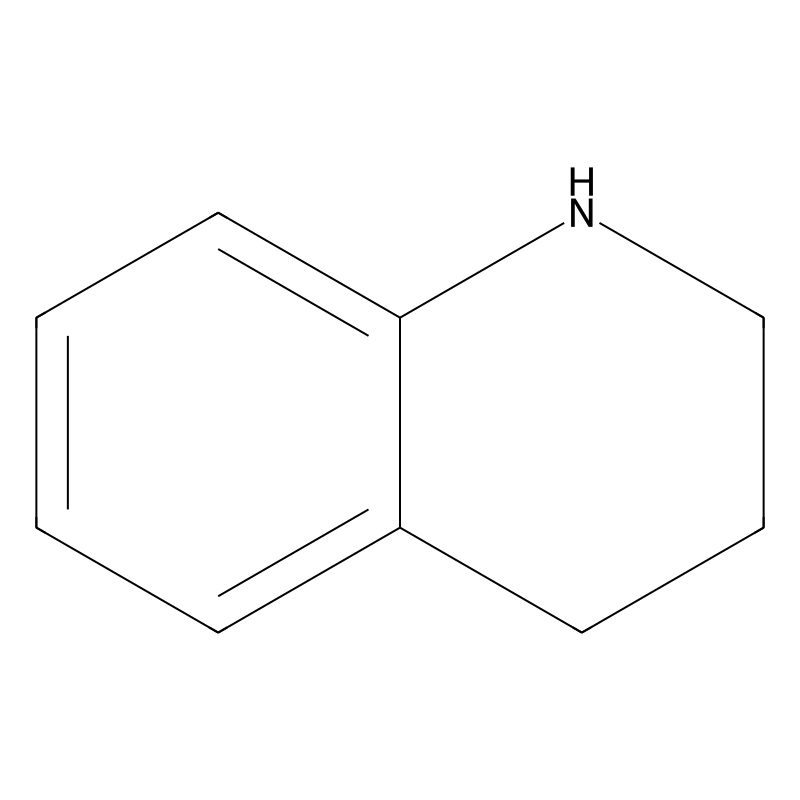

1,2,3,4-Tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

,2,3,4-Tetrahydroquinoline (THQ) serves as a valuable scaffold in medicinal chemistry due to its presence in various biologically active molecules. Researchers have explored its potential in developing drugs targeting various diseases, including:

- Neurodegenerative diseases: THQ derivatives have shown promise in inhibiting enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease []. Studies suggest their potential in developing neuroprotective agents [].

- Cancer: THQ-based compounds exhibit antitumor properties and are being investigated for their ability to target specific cancer cell signaling pathways [].

- Antimicrobial activity: Certain THQ derivatives demonstrate antibacterial and antifungal activity, suggesting their potential as novel therapeutic agents [].

Organic Synthesis:

THQ acts as a versatile building block in organic synthesis for constructing complex molecules with diverse functionalities. Its reactivity allows for further modifications, enabling the creation of various target compounds.

Material Science:

Research explores the potential of THQ and its derivatives in material science applications. Some studies investigate their use as:

- Ligands in coordination chemistry: THQ can form complexes with metal ions, potentially leading to the development of new catalysts or functional materials [].

- Precursors for polymers: THQ derivatives containing polymerizable groups can be employed in the synthesis of functional polymers with specific properties [].

1,2,3,4-Tetrahydroquinoline is an organic compound that serves as a semi-hydrogenated derivative of quinoline. It appears as a colorless oil and is characterized by its unique bicyclic structure, which consists of a six-membered aromatic ring fused to a five-membered saturated ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

THQ itself doesn't possess a well-defined mechanism of action in biological systems. However, its derivatives exhibit a wide range of activities depending on the functional groups attached. Some THQ derivatives act as antiparasitic agents [], while others demonstrate antimalarial properties []. The specific mechanisms for these actions vary based on the derivative's structure and interaction with target molecules within the parasite or malaria-causing organism.

- Hydrogenation: The most prevalent method for synthesizing 1,2,3,4-tetrahydroquinoline involves the hydrogenation of quinolines, which can be catalyzed by metal catalysts such as palladium or platinum .

- Cyclization Reactions: It can undergo cyclization reactions that involve the formation of new carbon-nitrogen bonds. For example, it can be synthesized through acid-catalyzed ring closures or rearrangements .

- Oxidation and Reduction: The compound can also be involved in oxidation reactions to yield various derivatives or further functionalized compounds .

Research has indicated that 1,2,3,4-tetrahydroquinoline exhibits significant biological activities. Notably:

- Anti-inflammatory Properties: It has been identified as a potent inhibitor of lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity, which plays a crucial role in inflammatory responses .

- Anticancer Activity: Several derivatives of 1,2,3,4-tetrahydroquinoline have shown cytotoxic effects against various human cancer cell lines, making them potential candidates for cancer therapy .

Various methods have been developed for synthesizing 1,2,3,4-tetrahydroquinoline:

- Hydrogenation of Quinoline: This is the most straightforward method where quinolines are reduced using hydrogen gas in the presence of catalysts .

- Domino Reactions: Recent studies have explored domino reactions that involve multiple steps in a single reaction vessel to form tetrahydroquinolines with high efficiency and yield .

- Chiral Catalysis: Asymmetric synthesis methods using chiral catalysts have been developed to produce enantiomerically pure tetrahydroquinolines .

1,2,3,4-Tetrahydroquinoline and its derivatives find applications in several fields:

- Medicinal Chemistry: Due to their biological activities, they are explored as potential drugs for treating inflammation and cancer.

- Material Science: They are also investigated for their properties in polymer science and materials development due to their unique structural characteristics .

Studies involving 1,2,3,4-tetrahydroquinoline often focus on its interactions with biological targets:

- Protein Binding Studies: Research has indicated that certain derivatives bind effectively to specific proteins involved in disease pathways.

- Mechanistic Studies: Understanding how these compounds interact at the molecular level can provide insights into their therapeutic potential and guide further drug design efforts .

1,2,3,4-Tetrahydroquinoline shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quinoline | Aromatic heterocycle | Fully unsaturated; serves as a precursor |

| Dihydroquinoline | Partially hydrogenated quinoline | One less hydrogen than tetrahydroquinoline |

| Isoquinoline | Isomeric form of quinoline | Different nitrogen positioning |

| 1-Amino-2-benzyl-3-methyl-4(1H)-quinolinone | Substituted tetrahydroquinoline | Exhibits distinct biological activities |

Uniqueness of 1,2,3,4-Tetrahydroquinoline

The uniqueness of 1,2,3,4-tetrahydroquinoline lies in its specific structural configuration and the resulting biological properties. Its ability to inhibit inflammatory pathways while exhibiting anticancer activity distinguishes it from other similar compounds. Furthermore, the versatility in its synthesis methods allows for the generation of diverse derivatives tailored for specific therapeutic applications.

The history of 1,2,3,4-tetrahydroquinoline is inherently connected to its parent compound, quinoline. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially named it "leukol" (meaning "white oil" in Greek). The development of tetrahydroquinoline derivatives followed later as researchers explored various hydrogenation techniques to modify the quinoline scaffold. Coal tar remains the principal commercial source of quinoline, from which 1,2,3,4-tetrahydroquinoline can be derived through selective hydrogenation.

As a secondary amine containing a heterocyclic structure, 1,2,3,4-tetrahydroquinoline exhibits distinctive chemical properties that have made it valuable in organic synthesis. It is characterized as a colorless oil that can become yellow when exposed to air and light due to oxidation processes. This compound solidifies when cooled and is readily miscible with most organic solvents while exhibiting limited solubility in water.

The chemical formula of 1,2,3,4-tetrahydroquinoline is C₉H₁₁N, representing the partially hydrogenated derivative of quinoline where the heterocyclic ring maintains its aromatic character while the homocyclic ring is fully saturated. This structural arrangement provides a balance between stability and reactivity that has proven beneficial for numerous chemical transformations and applications.

Importance as a Scaffold in Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline has emerged as a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive compounds. The versatility of this heterocycle stems from its semi-rigid structure that can be functionalized at multiple positions, allowing for precise modulation of physicochemical and biological properties.

Substituted derivatives of tetrahydroquinoline are prevalent throughout medicinal chemistry, with several notable bioactive compounds incorporating this structural motif. Examples include oxamniquine (an antischistosomal agent), dynemycin (an antitumor antibiotic), viratmycin (an antiviral compound), and nicainoprol (a cardiovascular agent). These diverse applications highlight the broad therapeutic potential of the tetrahydroquinoline scaffold.

The tetrahydroquinoline structure has been particularly valuable in the development of anticancer agents. Research over the past decade has demonstrated that tetrahydroquinoline-based compounds display remarkable cytotoxicity against various human cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including:

- Inhibition of cell proliferation

- Induction of apoptosis

- DNA fragmentation

- Inhibition of tubulin polymerization

- Cell cycle arrest

- Interruption of cell migration

- Various modulatory effects

Table 1: Key Biological Activities of 1,2,3,4-Tetrahydroquinoline Derivatives

| Biological Activity | Mechanism of Action | Example Compounds |

|---|---|---|

| Anticancer | Multiple pathways including cell cycle arrest and apoptosis induction | Tetrahydroquinoline derivatives with various substituents at C-2 and C-4 positions |

| Antimicrobial | Inhibition of microbial growth pathways | Helquinoline, various synthetic derivatives |

| Antiparasitic | Species-specific metabolic targeting | Oxamniquine |

| Antiviral | Inhibition of viral replication | Novel tetrahydroisoquinoline compounds with activity against SARS-CoV-2 |

| Neuroprotective | Modulation of neurotransmitter pathways | Various tetrahydroquinoline alkaloids |

Recent research has also explored the potential of tetrahydroquinoline-based compounds in addressing viral infections. Studies have reported that heterocyclic compounds based on the tetrahydroisoquinoline structure exhibit potent inhibitory activity against SARS-CoV-2 replication in vitro. This finding has stimulated increased interest in the development of tetrahydroquinoline derivatives as potential antiviral agents.

Relevance in Natural Product Chemistry

1,2,3,4-Tetrahydroquinoline represents an important structural element in numerous natural products, making it a focal point in natural product chemistry research. The tetrahydroquinoline motif occurs in various natural compounds ranging from simple alkaloids to complex polycyclic structures.

A notable example of a naturally occurring tetrahydroquinoline is helquinoline, an antibiotic isolated from the bacterium Janibacter limosus. The structure of helquinoline has been elucidated as 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, with a relative stereochemistry of 2R,4R. This natural product demonstrates significant biological activity against bacteria and fungi, highlighting the antimicrobial potential of tetrahydroquinoline-containing compounds.

Tetrahydroquinoline alkaloids are produced through various biosynthetic pathways, resulting in diverse structures and bioactivities. These natural compounds often serve ecological functions in their source organisms, including defense against predators and pathogens. This ecological role presents both opportunities and challenges for drug development—while these compounds possess potent biological activities, they may also exhibit toxicity that must be carefully managed in therapeutic applications.

The study of tetrahydroquinoline in natural product chemistry extends beyond simply identifying and characterizing naturally occurring compounds. It also encompasses biomimetic synthesis, where natural biosynthetic pathways are mimicked in laboratory settings to produce tetrahydroquinoline derivatives with enhanced properties or simplified synthetic routes.

Current Research Trends

Research on 1,2,3,4-tetrahydroquinoline continues to evolve rapidly, with significant advances in synthetic methodologies, structural modifications, and biological evaluations. Several key trends have emerged in recent years that are shaping the future direction of tetrahydroquinoline research.

Innovative Synthetic Approaches

The development of efficient and selective synthetic routes to 1,2,3,4-tetrahydroquinolines remains a central focus in current research. Several innovative methodologies have been reported, including:

Borrowing Hydrogen Methodology: A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and simple secondary alcohols has been developed using a manganese(I) PN₃ pincer complex. This one-pot cascade reaction provides an atom-efficient pathway with water as the only byproduct. The reaction conditions significantly influence the outcome, with temperature and base selection determining whether quinoline or tetrahydroquinoline is the predominant product.

Electrochemical Approaches: Recent advances include the electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor. This method operates under mild conditions at room temperature and demonstrates high efficiency, wide substrate scope, and good functional group tolerance.

Selective Reduction Methods: The direct reduction of quinolines to tetrahydroquinolines represents one of the most efficient methods for constructing these heterocyclic skeletons. Various transition metal catalysts have been employed for the homogeneous or heterogeneous hydrogenation of quinolines to obtain the corresponding tetrahydroquinoline derivatives.

Table 2: Modern Synthetic Methods for 1,2,3,4-Tetrahydroquinoline Preparation

| Synthetic Method | Key Reagents/Catalysts | Reaction Conditions | Advantages |

|---|---|---|---|

| Borrowing Hydrogen | Manganese(I) PN₃ pincer complex | 120°C, KH/KOH | Atom-efficient, water as only byproduct |

| Electrochemical Hydrocyanomethylation | Acetonitrile, electrodes | Room temperature | Mild conditions, good functional group tolerance |

| Catalytic Hydrogenation | B(C₆F₅)₃, diethylsilane | 25-65°C, chloroform | Wide substrate scope, good yields |

| Domino Reactions | Various catalysts | Reaction-specific | Access to complex substitution patterns |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies of tetrahydroquinoline derivatives have become increasingly important in optimizing their biological activities. These studies systematically evaluate the impact of various substituents at different positions of the tetrahydroquinoline scaffold on biological activity, pharmacokinetics, and toxicity profiles.

Recent SAR studies have focused on identifying the optimal substitution patterns for enhancing specific biological activities, such as anticancer, antimicrobial, or antiviral effects. These investigations have revealed critical insights into the structural requirements for activity against specific biological targets, guiding the rational design of next-generation tetrahydroquinoline-based therapeutic agents.

Biological Applications and Drug Development

The exploration of novel biological applications for tetrahydroquinoline derivatives represents a significant area of current research. Recent studies have investigated the potential of these compounds in addressing a wide range of medical conditions, including:

- Cancer therapy: Tetrahydroquinoline-based compounds have shown promising activity against various cancer cell lines through multiple mechanisms of action.

- Infectious diseases: The antimicrobial and antiviral properties of tetrahydroquinoline derivatives are being explored for potential applications against bacterial, fungal, and viral pathogens, including recent interest in SARS-CoV-2 inhibitors.

- Neurodegenerative disorders: Some tetrahydroquinoline alkaloids exhibit neuroprotective effects that may be beneficial in treating neurodegenerative conditions.

The development of tetrahydroquinoline-based drugs faces several challenges, including optimizing pharmacokinetic properties, minimizing toxicity, and enhancing target specificity. Current research is addressing these challenges through structural modifications, formulation strategies, and delivery system innovations.

Hydrogenation of Quinolines

The catalytic hydrogenation of quinolines remains a cornerstone for synthesizing 1,2,3,4-tetrahydroquinolines. A nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has demonstrated exceptional efficiency under mild conditions (50°C, 20 bar H₂), achieving yields of 86.6–97.8% [1]. The mesoporous structure of the Pd/CN support, derived from glucose and melamine pyrolysis, ensures ultra-small Pd nanoparticles (1.9 nm) with high dispersion, enhancing catalytic activity and stability over multiple cycles [1]. Earlier methods employed 5% Pd/C under varying hydrogen pressures (1–5 atm), yielding tetrahydroquinolines via reductive cyclization of nitroarylketones and aldehydes [2]. These protocols often exhibited high diastereoselectivity, favoring cis- or trans-fused products depending on steric and electronic factors [2].

| Catalyst | Conditions | Yield Range | Reference |

|---|---|---|---|

| Pd/CN | 50°C, 20 bar H₂ | 86.6–97.8% | [1] |

| 5% Pd/C | 1–5 atm H₂ | 78–98% | [2] |

| Ru/CPAA | 80°C, 40 bar H₂ | 90–95% | [4] |

Reduction-Cyclization Sequences

Reduction-cyclization strategies enable the construction of tetrahydroquinoline scaffolds from nitro or carbonyl precursors. Bunce and co-workers developed a domino reduction-reductive amination sequence using 5% Pd/C, converting 2-nitroarylketones into tetrahydroquinolines with 93–98% yields [2]. The reaction proceeds via nitro group reduction to an amine, followed by cyclic imine formation and subsequent hydrogenation [2]. Steric effects from ester substituents dictated diastereoselectivity, with α-esters favoring cis-products and β-esters leading to mixed stereochemistry [2].

Ring-Closing Methods

Acid-catalyzed ring closures and rearrangements have been employed to access tetrahydroquinolines. For instance, treatment of 2-aminobenzyl alcohols with secondary alcohols under acidic conditions facilitates cyclization via imine intermediates [7]. These methods often require stoichiometric acids, limiting their scalability but remaining valuable for specific substrates.

Modern Synthetic Strategies

Domino and Cascade Reactions

Domino reactions integrate multiple transformations in a single pot, enhancing efficiency. A notable example involves reductive amination followed by nucleophilic aromatic substitution (S~N~Ar), yielding tetrahydroquinolines in 58–98% yields [2]. Ketones outperformed aldehydes due to better stability and stereochemical control, with ester groups directing ring closure via pseudoaxial conformations [2].

Borrowing Hydrogen Methodologies

Borrowing hydrogen (BH) methodologies leverage alcohol dehydrogenation to form carbonyl intermediates, which undergo condensation and hydrogenation. A manganese(I) PN~3~ pincer complex catalyzes the one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, achieving high atom efficiency with water as the sole byproduct [7]. Cooperative catalysis using an iridacycle and chiral phosphoric acid (CPA) enables enantioselective BH processes, affording 2-substituted tetrahydroquinolines with excellent stereocontrol [5].

| Catalyst System | Substrates | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|

| Mn(I) PN~3~ pincer | 2-Aminobenzyl alcohols | High | N/A | [7] |

| Iridacycle + CPA | Secondary alcohols | 90–95% | >90% ee | [5] |

Multicomponent Reactions

Multicomponent reactions (MCRs) enable rapid library generation. Flow chemistry combined with computational design has produced tricyclic tetrahydroquinolines with drug-like properties [6]. These protocols utilize mesoreactors for efficient mixing and thermal control, underscoring their potential for high-throughput screening [6].

Catalytic Methods

Metal-Catalyzed Processes

Palladium and ruthenium catalysts dominate tetrahydroquinoline synthesis. The Pd/CN system exemplifies heterogeneous catalysis, offering recyclability and mild conditions [1]. In contrast, homogeneous Ru complexes facilitate biomimetic asymmetric reductions, converting 2-aminochalcones into enantiomerically enriched products [4].

Homogeneous Catalysis

Chiral phosphoric acids (CPAs) paired with iridacycles enable enantioselective BH reactions, achieving >90% ee for 2-substituted derivatives [5]. These systems exploit hydrogen-bonding interactions to stabilize transition states, ensuring precise stereochemical outcomes [5].

Heterogeneous Catalysis

Nitrogen-doped carbon supports enhance metal dispersion and stability, as seen in Pd/CN catalysts [1]. Such systems avoid leaching and deactivation, making them ideal for industrial applications.

Stereoselective Synthesis

Asymmetric Hydrogenation

Ruthenium-catalyzed asymmetric hydrogenation of quinolines using phenanthridine-derived ligands affords tetrahydroquinolines with up to 99% ee [4]. The biomimetic mechanism involves in situ generation of dihydroquinoline intermediates, which undergo chiral phosphate-directed reduction [4].

Asymmetric Domino Processes

Diastereoselective domino reactions exploit steric effects to control product configuration. For example, ester substituents in cyclization precursors enforce pseudoaxial orientations, directing hydrogen addition to specific molecular faces [2].

Chiral Catalyst Applications

Chiral CPAs and transition metal complexes synergize in cooperative catalysis, enabling enantioselective C–N bond formation [5]. These systems are pivotal for synthesizing bioactive molecules requiring precise stereochemistry.

Green Chemistry Approaches

Electrochemical Methods

While electrochemical synthesis of tetrahydroquinolines remains underexplored, recent advances in C–H functionalization suggest potential for future developments.

Mechanochemical Techniques

Mechanochemical approaches, though not directly reported in the literature, could align with solvent-free paradigms by leveraging solid-state reactions.

Solvent-Free Processes

The Pd/CN system operates under solvent-free conditions, utilizing H₂ as the reductant and generating minimal waste [1]. Similarly, BH methodologies eliminate organic solvents, aligning with green chemistry principles [7].

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 55 of 66 companies with hazard statement code(s):;

H315 (87.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (78.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (14.55%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Tetrahydroquinoline